molecular formula C6H12F2O5 B12845034 4-Deoxy-4,4-difluoro-D-ribo-hexitol

4-Deoxy-4,4-difluoro-D-ribo-hexitol

Cat. No.: B12845034
M. Wt: 202.15 g/mol
InChI Key: HXNFDYXEFTUROF-LMVFSUKVSA-N
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Description

4-Deoxy-4,4-difluoro-D-ribo-hexitol is a fluorinated sugar derivative with the molecular formula C6H10F2O5 This compound is characterized by the presence of two fluorine atoms at the fourth carbon position, replacing the hydroxyl group typically found in ribo-hexitol

Preparation Methods

The synthesis of 4-Deoxy-4,4-difluoro-D-ribo-hexitol involves multiple steps, starting from readily available sugar precursors. The key steps include:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield.

Chemical Reactions Analysis

4-Deoxy-4,4-difluoro-D-ribo-hexitol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

4-Deoxy-4,4-difluoro-D-ribo-hexitol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition and metabolic pathways.

    Medicine: Investigated for its potential use in drug development, especially in designing fluorinated analogs of biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Deoxy-4,4-difluoro-D-ribo-hexitol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of specific enzymes or modulation of metabolic processes .

Comparison with Similar Compounds

4-Deoxy-4,4-difluoro-D-ribo-hexitol can be compared with other fluorinated sugar derivatives, such as:

    4-Deoxy-4-fluoro-D-ribo-hexitol: Contains only one fluorine atom, leading to different chemical and biological properties.

    4-Deoxy-4,4-difluoro-D-gluco-hexitol: A stereoisomer with different spatial arrangement of atoms, affecting its reactivity and interactions.

    4-Deoxy-4,4-difluoro-D-manno-hexitol: Another stereoisomer with unique properties.

The uniqueness of this compound lies in its specific fluorination pattern and the resulting effects on its chemical and biological behavior.

Properties

Molecular Formula

C6H12F2O5

Molecular Weight

202.15 g/mol

IUPAC Name

(2S,3S,5R)-4,4-difluorohexane-1,2,3,5,6-pentol

InChI

InChI=1S/C6H12F2O5/c7-6(8,4(12)2-10)5(13)3(11)1-9/h3-5,9-13H,1-2H2/t3-,4+,5-/m0/s1

InChI Key

HXNFDYXEFTUROF-LMVFSUKVSA-N

Isomeric SMILES

C([C@@H]([C@@H](C([C@@H](CO)O)(F)F)O)O)O

Canonical SMILES

C(C(C(C(C(CO)O)(F)F)O)O)O

Origin of Product

United States

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